![molecular formula C14H20ClN3O2 B2828844 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one CAS No. 2415509-70-3](/img/structure/B2828844.png)
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloropyrimidine group, a piperidine ring, and a dimethylpropanone moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the chloropyrimidine intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is involved in glucose-dependent insulin release. This dual mechanism of action includes stimulating insulin release from pancreatic β-cells and promoting the secretion of incretin hormones like GLP-1 from the gastrointestinal tract .
相似化合物的比较
Similar Compounds
BMS-903452: Another GPR119 agonist with a similar structure but different substituents.
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: Shares the chloropyrimidine and piperidine moieties but has additional functional groups.
Uniqueness
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to target GPR119 with high selectivity makes it a valuable compound for therapeutic research .
属性
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)12(19)18-6-4-11(5-7-18)20-13-16-8-10(15)9-17-13/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNGLPBJSYHJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid](/img/structure/B2828761.png)
![cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride](/img/structure/B2828763.png)
![(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2828766.png)
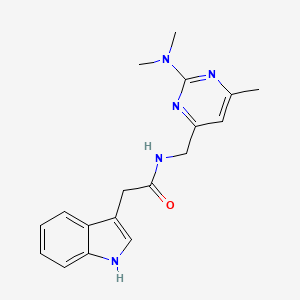
![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride](/img/structure/B2828769.png)
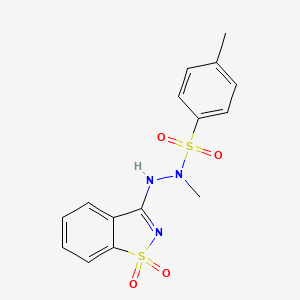
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B2828772.png)
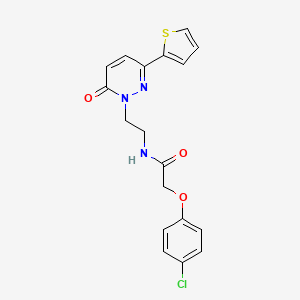
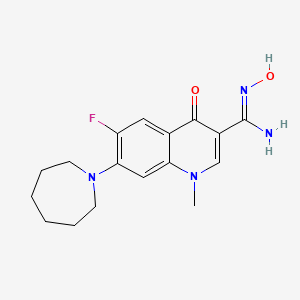
![2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2828777.png)
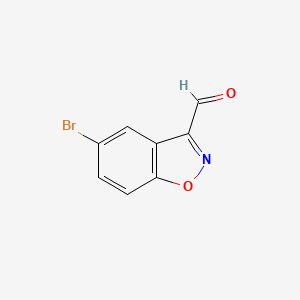
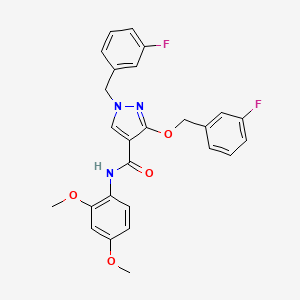
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate](/img/structure/B2828782.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2828784.png)
